

Benzyl 6-aminonicotinate molecular formula

C13H12N2O2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 6-aminonicotinate*

Cat. No.: *B582071*

[Get Quote](#)

Benzyl 6-aminonicotinate: A Chemical Overview

For researchers, scientists, and drug development professionals, **Benzyl 6-aminonicotinate** (C13H12N2O2) presents as a molecule with a defined chemical structure but a largely unexplored biological profile. This technical overview consolidates the available physicochemical data for this compound. However, a comprehensive biological guide cannot be provided at this time due to the absence of published research on its bioactivity, experimental protocols, and mechanisms of action.

Physicochemical Properties

Benzyl 6-aminonicotinate, with the CAS number 935687-49-3, is a benzyl ester derivative of 6-aminonicotinic acid.[1][2][3][4][5] Its molecular formula is C13H12N2O2, and it has a molecular weight of approximately 228.25 g/mol .[1][3]

Property	Value	Source
Molecular Formula	C13H12N2O2	[1][3]
Molecular Weight	228.25 g/mol	[1][3]
CAS Number	935687-49-3	[1][2][4][5]
Synonyms	Benzyl 6-aminopyridine-3-carboxylate	[1][2][5]

Table 1: Physicochemical data for **Benzyl 6-aminonicotinate**.

Synthesis and Chemical Information

While detailed experimental protocols for the synthesis of **Benzyl 6-aminonicotinate** are not readily available in public literature, patent documents describe the synthesis of related benzyl ester 2-aminonicotinate derivatives. These methods generally involve the reaction of a nicotinic acid derivative with a benzyl alcohol or benzyl halide in the presence of a suitable solvent and catalyst. For instance, one patented method describes the reaction of 2-Amino-6-methyl nicotinic acid with various benzyl alcohols in N,N-dimethylformamide.^[6] Another approach involves the reaction of 6-aminonicotinic acid with an alkali carbonate followed by reaction with 3-chloromethylpyridine hydrochloride in dimethylformamide at elevated temperatures.^{[7][8]} These general procedures could potentially be adapted for the synthesis of **Benzyl 6-aminonicotinate**.

Biological Activity: A Knowledge Gap

Extensive searches of scientific literature and databases have not yielded any specific studies on the biological activity of **Benzyl 6-aminonicotinate**. Consequently, there is no quantitative data on its efficacy, toxicity, pharmacokinetic, or pharmacodynamic properties. Furthermore, no information is available regarding its mechanism of action or any associated signaling pathways.

While research exists on structurally related compounds, it is crucial to note that small changes in chemical structure can lead to significant differences in biological activity. For example, benzyl nicotinate (lacking the 6-amino group) is known for its rubefacient and vasodilator properties.^[9] Additionally, various derivatives of aminonicotinic acid and other benzyl compounds have been investigated for a range of activities, including potential anticancer effects.^[10] However, extrapolating these findings to **Benzyl 6-aminonicotinate** would be speculative and requires direct experimental validation.

Future Directions

The absence of biological data for **Benzyl 6-aminonicotinate** highlights an opportunity for new research. Future investigations could focus on:

- Screening for Biological Activity: In vitro assays could be conducted to screen for a wide range of potential activities, such as antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory effects.
- Cytotoxicity and Safety Profiling: Initial toxicological studies are necessary to determine the compound's safety profile before any further development.
- Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies would be required to elucidate the underlying mechanism of action and identify potential molecular targets.

Conclusion

Benzyl 6-aminonicotinate is a chemically defined compound with readily available physicochemical information. However, its biological properties remain uncharacterized in the public domain. As such, a comprehensive technical guide on its core biological functions, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time. The information presented here serves as a foundational chemical overview, with the understanding that the biological landscape of this molecule is an open field for future scientific exploration. Researchers interested in this compound will need to undertake foundational biological studies to uncover its potential therapeutic or toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel MB327 analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo human time-exposure study of orally dosed commercial silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy Online - Benzyl 6-aminonicotinate - 98%, high purity , CAS No.935687-49-3 - We Deliver Worldwide [allschoollabs.com]
- 5. Benzyl 6-aminonicotinate - Safety Data Sheet [chemicalbook.com]
- 6. Effect of benzyl nicotinate on the percutaneous absorption of dexamethasone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazone of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzyl Nicotinate | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benzyl 6-aminonicotinate molecular formula C13H12N2O2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582071#benzyl-6-aminonicotinate-molecular-formula-c13h12n2o2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com